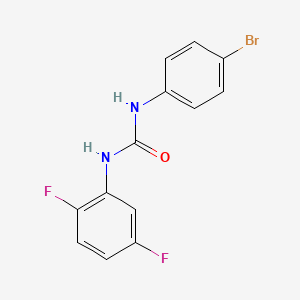
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea is a chemical compound with the molecular formula C13H8BrF2NO2 It is known for its unique structure, which includes a bromophenyl and a difluorophenyl group connected by a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 4-bromoaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and difluorophenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The urea linkage plays a crucial role in stabilizing the overall structure and facilitating these interactions.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-(2,5-difluorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-(2,4-difluorophenyl)urea: Similar structure but with different fluorine atom positions.
Uniqueness: 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H9BrF2N2O |
|---|---|
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C13H9BrF2N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-7-9(15)3-6-11(12)16/h1-7H,(H2,17,18,19) |
Clé InChI |
KQDNPDNIKQSMKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















